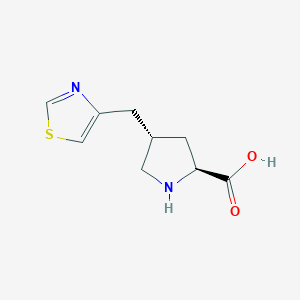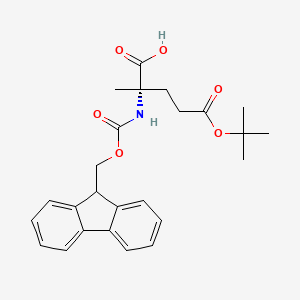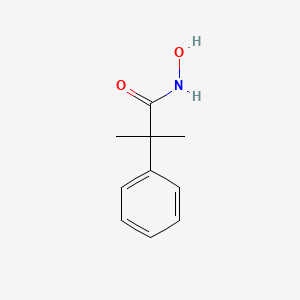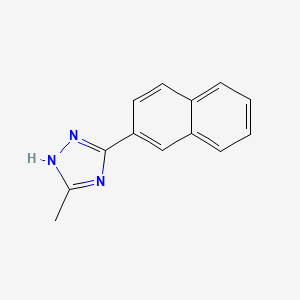![molecular formula C12H15ClO3 B3339616 [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol CAS No. 1094439-30-1](/img/structure/B3339616.png)
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Descripción general
Descripción
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is an organic compound with the molecular formula C({12})H({15})ClO(_{3}). It is characterized by the presence of a chloro-substituted phenyl ring, an oxolane (tetrahydrofuran) ring, and a methanol group. This compound is primarily used in research and development settings and has various applications in chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the oxirane, forming the oxolane ring. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Reduction: Sodium borohydride (NaBH(_4)), Lithium aluminum hydride (LiAlH(_4))
Substitution: Amines, Thiols, Potassium carbonate (K(_2)CO(_3))
Major Products Formed
Oxidation: 5-Chloro-2-(oxolan-2-ylmethoxy)benzoic acid
Reduction: 5-Chloro-2-(oxolan-2-ylmethoxy)benzyl alcohol
Substitution: 5-Amino-2-(oxolan-2-ylmethoxy)phenylmethanol, 5-Thio-2-(oxolan-2-ylmethoxy)phenylmethanol
Aplicaciones Científicas De Investigación
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro group may participate in halogen bonding, while the oxolane and methanol groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- [5-Chloro-2-(methoxymethoxy)phenyl]methanol
- [5-Chloro-2-(ethoxymethoxy)phenyl]methanol
- [5-Chloro-2-(propoxymethoxy)phenyl]methanol
Uniqueness
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds that lack the oxolane ring.
Propiedades
IUPAC Name |
[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3/c13-10-3-4-12(9(6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6,11,14H,1-2,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCUCUOERFRAIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-(5'-Bromo-[2,2'-bithiophen]-5-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B3339633.png)

